molecular formula C21H34O4 B158660 9-deoxy-9-methylene Prostaglandin E2 CAS No. 61263-32-9

9-deoxy-9-methylene Prostaglandin E2

Cat. No.: B158660
CAS No.: 61263-32-9
M. Wt: 350.5 g/mol
InChI Key: VKEJXDXJUFQESA-DLMPNJEASA-N
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Description

9-deoxy-9-methylene Prostaglandin E2: is a stable, isosteric analog of Prostaglandin E2. This compound retains the biological profile of Prostaglandin E2 but with fewer side effects. It is known for its ability to decrease blood pressure in rats and stimulate the gerbil colon and primate uterus with the same potency as Prostaglandin E2 .

Mechanism of Action

Target of Action

9-deoxy-9-methylene Prostaglandin E2 is a stable, isosteric analog of Prostaglandin E2 . It retains the biological profile of Prostaglandin E2 with fewer side effects . In the rat, this compound is equipotent to Prostaglandin E2 in decreasing blood pressure . It also stimulates the gerbil colon and primate uterus at the same potency as Prostaglandin E2 .

Mode of Action

It is known to mimic the effects of prostaglandin e2, a potent vasodilator and smooth muscle contractor . This suggests that this compound may interact with the same receptors and signaling pathways as Prostaglandin E2.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by Prostaglandin E2. Prostaglandin E2 is known to play a role in a variety of physiological processes, including inflammation, fever, and pain perception, as well as the regulation of blood pressure and gastrointestinal motility .

Pharmacokinetics

It is known to be a stable analog of prostaglandin e2, suggesting that it may have similar absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Prostaglandin E2, given their structural and functional similarities . This includes vasodilation, contraction of smooth muscle, and potentially other effects related to the physiological roles of Prostaglandin E2.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-deoxy-9-methylene Prostaglandin E2 involves the modification of the Prostaglandin E2 structureThis is typically achieved through a series of organic reactions including oxidation, reduction, and substitution reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually synthesized in a multi-step process, starting from commercially available precursors .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 9-deoxy-9-methylene Prostaglandin E2 .

Scientific Research Applications

Chemistry: In chemistry, 9-deoxy-9-methylene Prostaglandin E2 is used as a model compound to study the reactivity and stability of Prostaglandin analogs. It is also used in the synthesis of other Prostaglandin derivatives .

Biology: In biological research, this compound is used to study the physiological effects of Prostaglandins. It is particularly useful in studying the mechanisms of blood pressure regulation and gastrointestinal motility .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to lower blood pressure and stimulate smooth muscle contraction, which could have implications for the treatment of hypertension and gastrointestinal disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs that target Prostaglandin receptors. It is also used in the production of Prostaglandin-based medications .

Comparison with Similar Compounds

Uniqueness: 9-deoxy-9-methylene Prostaglandin E2 is unique due to its stability and reduced side effects compared to Prostaglandin E2. It retains the biological activity of Prostaglandin E2 but with fewer adverse effects, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEJXDXJUFQESA-DLMPNJEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61263-32-9
Record name 9-Deoxy-9-methylene-PGF2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 9-deoxy-9-methylene-Prostaglandin E2 in the context of the provided research papers?

A1: Both research papers focus on enhancing tissue regeneration and viral transduction using compounds that influence specific signaling pathways. 9-deoxy-9-methylene-Prostaglandin E2 is mentioned as a prostaglandin analog in the context of activating the prostaglandin signaling pathway. [, ] This suggests its potential role in promoting tissue growth and regeneration.

Q2: How does 9-deoxy-9-methylene-Prostaglandin E2 compare to other prostaglandin analogs mentioned in the research, specifically regarding their potential in tissue regeneration?

A2: The research papers list 9-deoxy-9-methylene-Prostaglandin E2 alongside various other prostaglandin analogs, all recognized for their ability to activate the prostaglandin signaling pathway. [, ] While the papers don't directly compare the efficacy of these analogs, they highlight the potential of this class of compounds in stimulating tissue growth. Further research is needed to determine the specific advantages and disadvantages of 9-deoxy-9-methylene-Prostaglandin E2 compared to other analogs in various tissue regeneration applications.

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